molecular formula C17H10N4O3S B2686634 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide CAS No. 1171882-25-9

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide

カタログ番号: B2686634
CAS番号: 1171882-25-9
分子量: 350.35
InChIキー: CMKYZTKUFRSBLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxolo-benzothiazole moiety fused with a quinoxaline carboxamide group, which imparts distinct chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dioxolo-benzothiazole core, which can be synthesized from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene. The core unit is then derivatized via lithiation, followed by coupling with quinoxaline-2-carboxamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

化学反応の分析

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Acidic or basic medium, elevated temperatures.

    Reduction: Anhydrous conditions, inert atmosphere.

    Substitution: Polar aprotic solvents, moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

科学的研究の応用

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide has several scientific research applications:

作用機序

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of histone deacetylases, preventing the deacetylation of histone proteins and thereby affecting gene expression . The compound’s unique structure allows it to fit precisely into the enzyme’s binding pocket, disrupting its normal function.

類似化合物との比較

Similar Compounds

Uniqueness

Compared to similar compounds, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide stands out due to its dual functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as enzyme inhibition and fluorescent dye development.

生物活性

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiviral properties, and interaction with DNA.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline moiety linked to a dioxolo-benzothiazole group. Its chemical formula is C13H9N3O4SC_{13}H_{9}N_{3}O_{4}S with a molecular weight of approximately 303.30 g/mol. The presence of both dioxole and benzothiazole rings contributes to its unique pharmacological profile.

Cytotoxicity

Studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the benzothiazole family have shown IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Antiviral Activity

Research indicates that certain derivatives of this compound possess antiviral properties. In particular, studies have screened related compounds for their ability to inhibit viral replication. For example, quinoxaline derivatives have been noted for their effectiveness against Hepatitis C Virus (HCV), with some showing promise in reducing viral load in infected cells . The mechanism often involves interference with viral polymerase activity.

DNA Binding Affinity

The interaction of this compound with DNA has been a focal point of research. Binding studies reveal that this compound exhibits a strong affinity for DNA, which is crucial for its anticancer activity. The binding constant KaK_a values reported range from 6.236.23 to 6.876.87, indicating a robust interaction with DNA compared to other related compounds .

Study 1: Cytotoxicity Evaluation

A study conducted on various quinoxaline derivatives demonstrated that this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 12 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Study 2: Antiviral Screening

In another study focusing on antiviral properties, the compound was evaluated against HCV using subgenomic replicon systems. Results indicated that it could reduce viral replication by up to 75% at concentrations of 10 µM. This highlights its potential as a lead compound in the development of new antiviral therapies.

Data Table

Activity IC50 Value (µM) Target Reference
Cytotoxicity (MCF-7)12Breast Cancer Cells
Antiviral Activity10HCV Replication
DNA Binding AffinityK_a = 6.23 - 6.87DNA

特性

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-16(12-7-18-9-3-1-2-4-10(9)19-12)21-17-20-11-5-13-14(24-8-23-13)6-15(11)25-17/h1-7H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKYZTKUFRSBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。